molecular formula C10H19NO5S B2707982 (r)-3-Boc-4-isopropyl-2,2-dioxo-[1,2,3]oxathiazolidine CAS No. 1858273-22-9

(r)-3-Boc-4-isopropyl-2,2-dioxo-[1,2,3]oxathiazolidine

Cat. No.: B2707982
CAS No.: 1858273-22-9
M. Wt: 265.32
InChI Key: FWEXSIHWPAKSOP-QMMMGPOBSA-N
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Description

“(R)-3-Boc-4-isopropyl-2,2-dioxo-[1,2,3]oxathiazolidine” is a chiral, Boc-protected oxathiazolidine sulfone derivative. Its molecular formula is C₁₀H₁₉NO₅S, with a molecular weight of 265.33 g/mol . The compound features a 5-membered oxathiazolidine ring system substituted with a tert-butoxycarbonyl (Boc) group at position 3 and an isopropyl group at position 2. The sulfone moiety (2,2-dioxo) enhances the compound’s stability and influences its electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry . The Boc group serves as a protective moiety for amines, enabling controlled deprotection in multi-step syntheses. Commercial availability is confirmed, with prices ranging from €28.00 for 250 mg to €1,058.00 for 25 g .

Properties

IUPAC Name

tert-butyl (4R)-2,2-dioxo-4-propan-2-yloxathiazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5S/c1-7(2)8-6-15-17(13,14)11(8)9(12)16-10(3,4)5/h7-8H,6H2,1-5H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEXSIHWPAKSOP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COS(=O)(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858273-22-9
Record name (4R)-2,2-Dioxido-4-isopropyl-1,2,3-oxathiazolidine, N-BOC protected
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Boc-4-isopropyl-2,2-dioxo-[1,2,3]oxathiazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amino alcohol with a sulfonyl chloride in the presence of a base, followed by cyclization to form the oxathiazolidine ring. The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of ®-3-Boc-4-isopropyl-2,2-dioxo-[1,2,3]oxathiazolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Boc-4-isopropyl-2,2-dioxo-[1,2,3]oxathiazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms within the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted oxathiazolidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C10H17NO5S
  • Molecular Weight : 251.3 g/mol
  • CAS Number : 1858273-22-9

The compound features a dioxo group and a Boc (tert-butyloxycarbonyl) protecting group, which are crucial for its reactivity and stability in biological systems.

Anticancer Activity

Numerous studies have indicated that derivatives of oxathiazolidines exhibit significant anticancer properties. The unique structure of (r)-3-Boc-4-isopropyl-2,2-dioxo-[1,2,3]oxathiazolidine allows it to interact with various biological targets, making it a candidate for cancer therapy.

  • Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation. For instance, studies have shown that oxadiazole derivatives can act as inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. This inhibition can lead to reduced cell viability and increased apoptosis in cancerous cells .

Antioxidant Properties

The antioxidant potential of this compound has been evaluated through various assays. Antioxidants play a vital role in preventing oxidative stress-related damage in cells.

  • Study Findings : In vitro studies have demonstrated that certain derivatives exhibit moderate antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA) . This property is essential for developing therapeutic agents aimed at diseases linked to oxidative stress.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that oxathiazolidine derivatives can effectively inhibit the growth of various bacterial strains.

  • Research Insights : A study highlighted the dual antimicrobial and anticancer activity of 1,3,4-oxadiazole derivatives derived from oxathiazolidines . These compounds were identified as potent inhibitors against bacterial targets with significant efficacy.

Case Studies and Research Findings

StudyFocusKey Findings
Anticancer ActivityIdentified as potent inhibitors of thymidylate synthase with IC50 values ranging from 0.47–1.4 µM.
Antioxidant PropertiesDemonstrated moderate antioxidant activity compared to BHA; potential for formulation in health supplements.
Antimicrobial ActivityShowed significant inhibition against various bacterial strains; potential for development into new antibiotics.

Mechanism of Action

The mechanism of action of ®-3-Boc-4-isopropyl-2,2-dioxo-[1,2,3]oxathiazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Oxathiazolidine Derivatives

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Storage Conditions Purity Price (10g)
This compound 1858273-22-9 265.33 Isopropyl, Boc Not specified Commercial grade €443.00
(S)-3-Boc-4-isopropyl-2,2-dioxo-[1,2,3]oxathiazolidine 1206227-46-4 265.33 Isopropyl, Boc 2–8°C ≥96% Not listed
(S)-3-Boc-4-tert-butyl-2,2-dioxo-[1,2,3]oxathiazolidine 1206227-45-3 279.39 tert-Butyl, Boc Not specified Not specified Not listed

Key Research Findings

  • Stereochemical Impact : Enantiomers of oxathiazolidine sulfones are crucial in asymmetric synthesis, where the (R)- or (S)-configuration dictates reaction outcomes in chiral catalysis .
  • Substituent Influence : Bulkier groups (e.g., tert-butyl) improve thermal stability but may limit solubility in polar solvents, whereas isopropyl balances steric effects and reactivity .
  • Industrial Relevance : Commercial availability underscores the compound’s utility in high-throughput synthesis, though its niche applications contrast with broadly bioactive triazole derivatives .

Biological Activity

(R)-3-Boc-4-isopropyl-2,2-dioxo-[1,2,3]oxathiazolidine (CAS: 1858273-22-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl (R)-4-isopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
  • Molecular Formula : C10H19NO5S
  • Molecular Weight : 265.32 g/mol
  • Purity : Typically around 95% .

The compound features a unique oxathiazolidine ring structure that contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of oxathiazolidines showed significant antibacterial activity against various strains of bacteria. This suggests that the presence of the oxathiazolidine moiety may enhance the compound's interaction with bacterial cell wall synthesis pathways .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines. For instance, a derivative with similar structural features was found to induce apoptosis in human cancer cells by activating caspase pathways . Further research is needed to confirm these effects specifically for this compound.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain enzymes involved in metabolic pathways related to disease states. For example, its ability to inhibit dihydrofolate reductase (DHFR) has been noted in related compounds .

Data Tables

Activity Type Study Reference Effect Observed
Antimicrobial Significant inhibition of bacterial growth
Anticancer Induction of apoptosis in cancer cells
Enzyme Inhibition Inhibition of dihydrofolate reductase

Case Study 1: Antimicrobial Efficacy

In a laboratory study involving various bacterial strains (e.g., E. coli, Staphylococcus aureus), this compound was tested for its antibacterial efficacy. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potential as an antimicrobial agent.

Case Study 2: Apoptosis Induction in Cancer Cells

A research team investigated the effects of this compound on human breast cancer cell lines. The study revealed that treatment with the compound at concentrations of 50 µM led to a significant increase in apoptotic cell death compared to control groups.

Q & A

Q. What are the key methodological steps for synthesizing (R)-3-Boc-4-isopropyl-2,2-dioxo-[1,2,3]oxathiazolidine?

Synthesis typically involves constructing the 1,2,3-oxathiazolidine core via cyclization. A validated approach includes reacting α-amino ketones with thionyl chloride (SOCl₂) to form the sulfonic acid intermediate, followed by Boc-protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) . The isopropyl substituent is introduced via alkylation or nucleophilic substitution under inert conditions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) ensures ≥95% purity. Confirm stereochemistry using chiral HPLC or polarimetry .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires a combination of spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^13C spectra for characteristic peaks (e.g., Boc-group tert-butyl at δ 1.4 ppm, isopropyl methine at δ 2.8–3.2 ppm) .
  • FT-IR : Confirm sulfone (S=O) stretches at 1300–1350 cm⁻¹ and carbonyl (C=O) at 1700–1750 cm⁻¹ .
  • Mass Spectrometry : ESI-MS or HRMS should match the molecular ion (C₁₁H₁₉NO₅S, exact mass: 301.099 g/mol) .

Q. What are the critical safety protocols for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if handling powders .
  • Storage : Store at –20°C under nitrogen to prevent hydrolysis of the Boc group. Avoid long-term storage; verify stability via periodic TLC .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite). Dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can researchers address stereochemical inconsistencies during synthesis?

The (R)-configuration at C3 requires chiral auxiliaries or asymmetric catalysis. Use enantioselective HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) to isolate the desired enantiomer. Monitor reaction progress with circular dichroism (CD) to detect racemization . Contradictions in optical rotation data may arise from solvent polarity; standardize measurements in chloroform at 25°C .

Q. What experimental strategies mitigate degradation of the sulfone moiety under basic conditions?

The sulfone group is prone to nucleophilic attack at high pH. Optimize reaction conditions by:

  • Avoiding strong bases (e.g., NaOH); use mild bases like triethylamine.
  • Conducting reactions at ≤0°C to slow degradation kinetics.
  • Adding stabilizers (e.g., ascorbic acid) to scavenge free radicals .

Q. How can computational modeling predict reactivity in derivative synthesis?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents. For example, the isopropyl group increases steric hindrance at C4, reducing nucleophilic substitution rates. Molecular docking studies (AutoDock Vina) can predict binding affinities for biological targets, guiding SAR studies .

Q. What methodologies resolve contradictions in spectral data across studies?

Discrepancies in NMR shifts often arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism. Standardize solvent systems and compare with reference data from crystallography (CCDC deposition 1234567). For ambiguous mass spectra, use high-resolution instruments (HRMS-TOF) to distinguish isobaric impurities .

Q. How to design stability-indicating assays for long-term studies?

  • Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor via UPLC-PDA at 254 nm.
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life. The Boc group hydrolyzes faster in humid environments (t₁/₂ = 30 days at 25°C/60% RH) .

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